molecular formula C14H9B B1280076 2-Bromoanthracene CAS No. 7321-27-9

2-Bromoanthracene

Cat. No. B1280076
CAS RN: 7321-27-9
M. Wt: 257.12 g/mol
InChI Key: PYXBCVWIECUMDW-UHFFFAOYSA-N
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Description

2-Bromoanthracene (CAS number 7321-27-9) is a mono-brominated anthracene derivative . It is a useful building block for the construction of polycyclic aromatic hydrocarbon (PAH) anthracenes that are used in OFETs and OLEDs devices .


Synthesis Analysis

2-Bromoanthracene is commonly used in various industrial applications such as in the production of dyes, pigments, and pharmaceuticals. It is also used as a starting material in the synthesis of other chemical compounds .


Molecular Structure Analysis

The molecular formula of 2-Bromoanthracene is C14H9Br . It has an average mass of 257.125 Da and a monoisotopic mass of 255.988754 Da .


Chemical Reactions Analysis

The photodimerization of 2-Bromoanthracene has been studied using Nuclear Magnetic Resonance (NMR) spectroscopy . The estimated k values, derived from the presented kinetic model, showed that the dimerization of 2-Bromoanthracene was faster when compared to its isomer 9-bromoanthracene .


Physical And Chemical Properties Analysis

2-Bromoanthracene has a density of 1.5±0.1 g/cm3, a boiling point of 389.7±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 61.4±3.0 kJ/mol and a flash point of 190.3±13.7 °C .

Scientific Research Applications

Organic Synthesis

2-Bromoanthracene is used in organic synthesis . It is a type of anthracene, a class of organic compounds built from fused benzene rings . These compounds have attracted the attention of researchers due to their interesting chemical and physical properties .

Photoreactivity Studies

Anthracenes, including 2-Bromoanthracene, are being utilized more often in chemistry and materials sciences due to their unique rigid molecular structure and photoreactivity . In particular, photodimerization can be harnessed for the fabrication of novel photoresponsive materials .

Investigation of Photodimerization

Nuclear Magnetic Resonance (NMR) spectroscopy is employed for the investigation of the photodimerization of two exemplary anthracenes: anthracene (A) and 9-bromoanthracene (B) . This results in a better understanding of the photodimerization processes .

Fabrication of Photoresponsive Materials

The photoreaction in the mixture of anthracenes, apart from AA and BB, additionally yields a large amount of the AB mixdimer . This facilitates the rational photofabrication of mix-anthracene-based materials, which is of crucial importance in the field of polymer and material sciences .

Investigation of Kinetics

The kinetic model derived from NMR studies showed that the dimerization of A was faster in comparison with B when compounds were investigated in separate samples, and 2 times faster when compounds were prepared in the mixture . This allows for the estimation of the relative reactivity for all the reactions under the same experimental conditions .

Precursor for Other Compounds

2-Bromoanthracene can serve as a precursor for other compounds. For example, when 9,10-dibromoanthracene was treated with bromine in CCl4 without a catalyst, 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydro-anthracene was obtained .

Mechanism of Action

Target of Action

2-Bromoanthracene is a mono-brominated anthracene derivative . It is primarily used as a building block for the construction of polycyclic aromatic hydrocarbon (PAH) anthracenes . These PAH anthracenes are used in organic field-effect transistors (OFETs) and organic light-emitting diode (OLED) devices . Therefore, the primary targets of 2-Bromoanthracene are these electronic devices where it contributes to their functionality.

Mode of Action

The mode of action of 2-Bromoanthracene is primarily through its role as a precursor in the synthesis of more complex anthracene derivatives . For instance, it can be used to produce 2,9,10-tribromoanthracene, which can then be transformed into trimethoxy compound and trinitrile . These reactions involve the elimination of bromine atoms and the addition of other functional groups .

Biochemical Pathways

The bromination of 9,10-dibromoanthracene can yield 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene, which can then undergo base-induced elimination to produce 2,9,10-tribromoanthracene . This compound can then be transformed into other anthracene derivatives through nucleophilic substitution reactions .

Pharmacokinetics

Its physical and chemical properties, such as its reactivity with other compounds and its solubility, play a crucial role in its utility in the production of anthracene derivatives .

Result of Action

The primary result of the action of 2-Bromoanthracene is the production of anthracene derivatives that are used in electronic devices . These derivatives contribute to the functionality of devices such as OFETs and OLEDs .

Action Environment

The action of 2-Bromoanthracene is influenced by various environmental factors. For instance, the bromination of 9,10-dibromoanthracene to produce hexabromide requires the presence of bromine in carbon tetrachloride without a catalyst . Additionally, the base-induced elimination of hexabromide to produce 2,9,10-tribromoanthracene requires the presence of a base . Therefore, the action, efficacy, and stability of 2-Bromoanthracene are highly dependent on the chemical environment in which it is used.

Safety and Hazards

2-Bromoanthracene is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention .

Future Directions

2-Bromoanthracene is being utilized more often in chemistry and materials sciences due to its unique rigid molecular structure and photoreactivity . Its photodimerization can be harnessed for the fabrication of novel photoresponsive materials . Future research could focus on better understanding the photodimerization processes to facilitate the rational photofabrication of mix-anthracene-based materials .

properties

IUPAC Name

2-bromoanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXBCVWIECUMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90492758
Record name 2-Bromoanthracene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7321-27-9
Record name 2-Bromoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromanthracen
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Synthesis routes and methods I

Procedure details

2-Bromoanthraquinone 10 (8.50 g, 0.0296 mol, 1 equiv) and a 50:50 mixture of isopropyl alcohol and tetrahydrofuran (200 mL) were stirred for 10 minutes at 0° C., forming a yellow suspension. NaBH4 (6.70 g, 0.177 mol, 6.0 equiv.) was added to the suspension at 0° C. The mixture was stirred at 0° C. for three hours, turning red in color. The solution was then warmed to room temperature. Additional NaBH4 (3.35 g, 0.089 mol, 3.0 equiv.) was added to the solution at room temperature and the solution was stirred at room temperature for 12 hours, turning into an orange suspension. Deionized water (10 mL) was added to the solution at room temperature and the solution was stirred at room temperature for an additional 12 hours. The consumption of 2-bromoanthraquinone 10 was monitored by thin-layer chromatography (35% CHCl3/hexane, Rf=0.33). Once the consumption of 2-bromoanthraquinone 10 stopped entirely (it was never fully consumed), the volatiles were removed by rotary evaporation. 3 M HCl was slowly added to the solution until bubbling ceased, then additional 3 M HCl (30 mL) was added. The solution was heated at reflux for 6 hours, turning into an opaque, yellow suspension in the process. The mixture was cooled to room temperature, turning into a transparent solution containing yellow-brown crystals. As much water as possible was removed by rotary evaporation. The contents were then vacuum-filtered and washed using deionized water to remove any water, acid and ionic salt, leaving behind a yellow-brown colored solid. The vacuum-filtration receiving flask was changed and the solid was washed with CH2Cl2 through the filter paper. The CH2Cl2 was removed through rotary evaporation. The remaining solid was purified by column chromatography (100% hexane, Rf=0.27), providing 2-bromoanthracene 11 as a white, powdery solid (2.00 g, 26%). 1H NMR (CDCl3): δ 8.42 (s, 1H), 8.34 (s, 1H), 8.18 (d, 1H), 8.01 (m, 2H), 7.87 (d, 1H), 7.50 (m, 3H).
Quantity
8.5 g
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0 (± 1) mol
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200 mL
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6.7 g
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3.35 g
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10 mL
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Synthesis routes and methods II

Procedure details

2-bromoanthraquinone (Formula XII, 35.2 g) was added to a 3-L, 3-necked flask fitted with a distillation head and receiver. The system was put under N2 and charged with cyclohexanol (1 L), and Al(O-sec-Bu)3 (375 mL). The mixture was heated until distillate began collecting in the receiver at a pot temperature of about 120° C. The distillation was continued until the pot temperature reached 162° C., and then cooled to 155° C. The reaction was stirred at 155° C. over 48 h, then cooled to 100° C. and poured into a large beaker containing methanol (MeOH) (1 L), water (400 mL) and concentrated HCl (200 mL). The off-white precipitate was collected on a filter frit (40-60 μm pores), washed with water (30 mL) and MeOH (1 L), and air-dried overnight. The product was dried further under vacuum to afford 22.4 g (71 percent yield). DSC data (scanned at 20° C./min): peak temp 220° C., ΔH=126 Jg−1. IR (KBr, strong abs only): 892, 741, 474 cm−1. 1H NMR (500 MHz, d6-Me2SO): δ 7.56 (m, 6 lines, 6-H, 8-H), 7.60 (dd, J=2.0 9.0 Hz, 7-H), 8.09 (m, 1-H, 3-H, 4-H), 8.39 (‘d’, J=1 Hz, 9-H), 8.57 (s, 5-H), 8.63 (s, 10-H).
Quantity
35.2 g
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reactant
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0 (± 1) mol
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[Compound]
Name
3-L
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0 (± 1) mol
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reactant
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1 L
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375 mL
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0 (± 1) mol
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Yield
71%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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